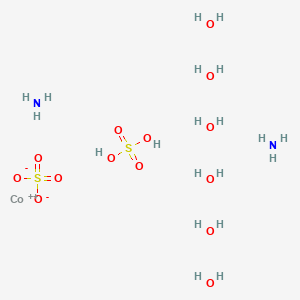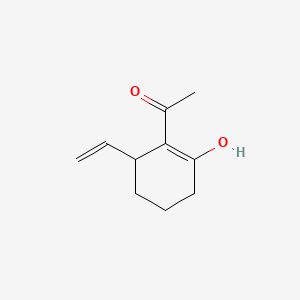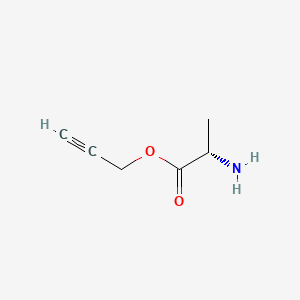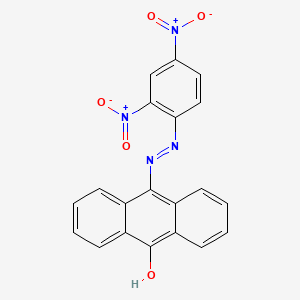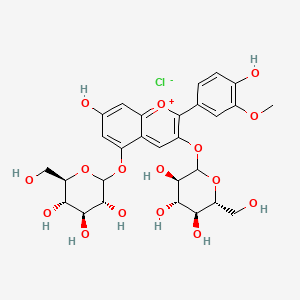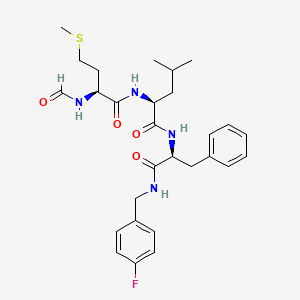
(S)-N-((S)-1-(4-fluorobenzylamino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-formamido-4-(methylthio)butanamido)-4-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide is a synthetic peptide compound with the empirical formula C28H37FN4O4S and a molecular weight of 544.68 g/mol . This compound is known for its role as a chemotactic peptide, which means it can attract cells, particularly polymorphonuclear leukocytes (PMNs) and neutrophils . It is often used in scientific research to study cell signaling and chemotaxis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds. After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
These include the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide can undergo various chemical reactions, including:
Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The peptide can participate in nucleophilic substitution reactions, particularly at the formyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can react with the formyl group under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiols from disulfide bonds.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification.
Biology: Employed in chemotaxis assays to study the movement of cells in response to chemical stimuli.
Medicine: Investigated for its potential role in modulating immune responses and inflammation.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mechanism of Action
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of target cells. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to a cascade of intracellular events. These events include the activation of phosphoinositide 3-kinase (PI3K), the release of intracellular calcium, and the polymerization of actin . These processes ultimately result in cell movement, adhesion, and other immune responses .
Comparison with Similar Compounds
Similar Compounds
N-Formyl-Met-Leu-Phe: A closely related chemotactic peptide with similar biological activities.
N-Formyl-Met-Ile-Phe-Leu: Another formylated peptide known for its potent chemotactic properties.
N-Formyl-Met-Ile-Val-Ile-Leu: A formyl peptide with strong chemotactic activity in mouse neutrophils.
Uniqueness
N-Formyl-Met-Leu-Phe-p-fluorobenzylamide is unique due to the presence of the p-fluorobenzylamide group, which may enhance its stability and binding affinity to formyl peptide receptors compared to other formylated peptides .
Properties
Molecular Formula |
C28H37FN4O4S |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-7-5-4-6-8-20)26(35)30-17-21-9-11-22(29)12-10-21/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37)/t23-,24-,25-/m0/s1 |
InChI Key |
ABCCPEXHAJFNOT-SDHOMARFSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)[C@H](CCSC)NC=O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(CCSC)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)

